molecular formula C9H15N3 B1426689 3-methyl-4-(1H-pyrazol-1-yl)Piperidine CAS No. 690262-69-2

3-methyl-4-(1H-pyrazol-1-yl)Piperidine

Cat. No.: B1426689
CAS No.: 690262-69-2
M. Wt: 165.24 g/mol
InChI Key: GCCZAKSFRQBRAW-UHFFFAOYSA-N
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Description

3-Methyl-4-(1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted with a methyl group at the 3-position and a pyrazole ring at the 4-position. The pyrazole moiety (a five-membered aromatic ring with two nitrogen atoms) is linked via its 1-position nitrogen to the piperidine backbone. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors or enzymes.

Properties

CAS No.

690262-69-2

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3-methyl-4-pyrazol-1-ylpiperidine

InChI

InChI=1S/C9H15N3/c1-8-7-10-5-3-9(8)12-6-2-4-11-12/h2,4,6,8-10H,3,5,7H2,1H3

InChI Key

GCCZAKSFRQBRAW-UHFFFAOYSA-N

SMILES

CC1CNCCC1N2C=CC=N2

Canonical SMILES

CC1CNCCC1N2C=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 3-methyl-4-(1H-pyrazol-1-yl)piperidine and two structurally related piperidine-pyrazole derivatives:

Compound Name Substituents on Piperidine Pyrazole Substituents Molecular Formula Molar Mass (g/mol) Physical Form
This compound Methyl (C3), Pyrazole (C4) None on pyrazole C₉H₁₅N₃ 165.24 Likely free base
3-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine Ethyl-pyrazole (C4 via methyl linker) Ethyl (N1), methyl linker (C4) C₁₀H₁₇N₃ 179.27 Free base (liquid or solid)
4-(4-Methyl-1H-pyrazol-3-yl)piperidine hydrochloride Pyrazole (C4) Methyl (C4 of pyrazole) C₉H₁₆ClN₃ 201.70 Hydrochloride salt (solid)
Key Observations:

Substituent Positioning :

  • The target compound has direct substitution of pyrazole at C4 of piperidine, whereas the analog in uses a methylene linker to attach the pyrazole. This linker increases molecular flexibility and may enhance binding to hydrophobic pockets in biological targets.
  • The hydrochloride salt in introduces ionic character, improving aqueous solubility compared to the free base forms of the other compounds.

The methyl group on the pyrazole in alters electronic density, which could influence hydrogen-bonding interactions in receptor binding.

Molecular Mass and Stability :

  • The hydrochloride salt in has a higher molar mass (201.70 g/mol) due to the chloride ion, enhancing crystallinity and stability under storage conditions.

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